
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide is a synthetic organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dichloroindene and N,N-diethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indene ring.
Aplicaciones Científicas De Investigación
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Difluoro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
- 6,7-Dibromo-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
- 6,7-Dimethyl-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
Uniqueness
6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide is unique due to the presence of chlorine atoms at the 6 and 7 positions of the indene ring. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
920959-08-6 |
|---|---|
Fórmula molecular |
C14H15Cl2NO2 |
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
6,7-dichloro-N,N-diethyl-3-oxo-1,2-dihydroindene-4-carboxamide |
InChI |
InChI=1S/C14H15Cl2NO2/c1-3-17(4-2)14(19)9-7-10(15)13(16)8-5-6-11(18)12(8)9/h7H,3-6H2,1-2H3 |
Clave InChI |
RQHCSHSJTSZXLZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC(=C(C2=C1C(=O)CC2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



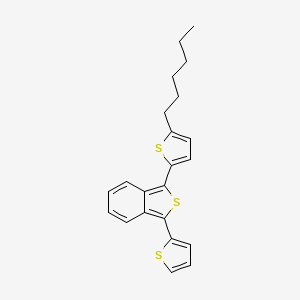
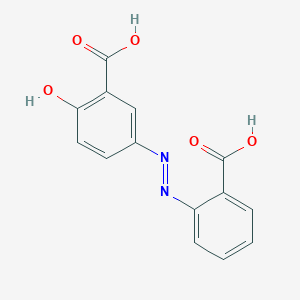
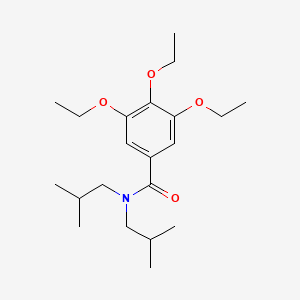

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
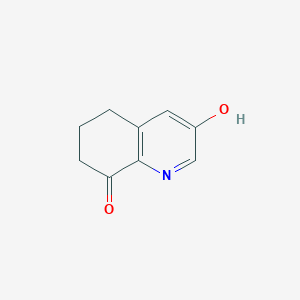
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
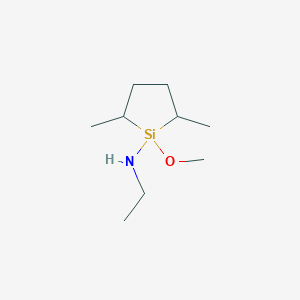
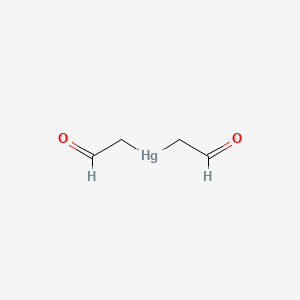

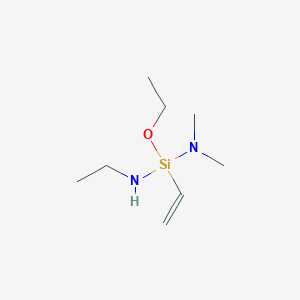
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)
